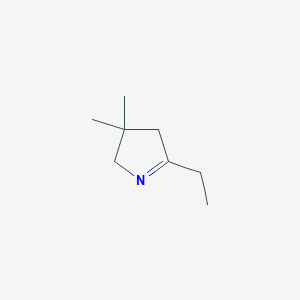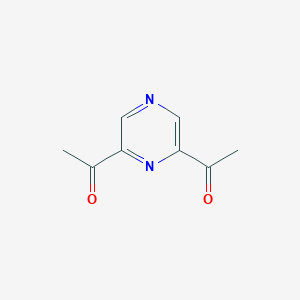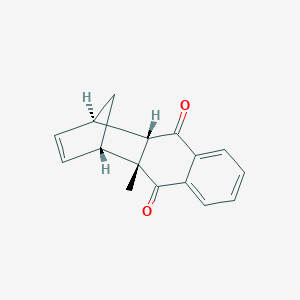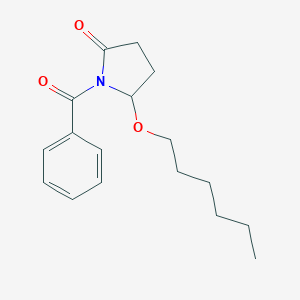
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)-
Overview
Description
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BHPOH and is a chiral molecule that exists in two enantiomeric forms. BHPOH has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
BHPOH acts as a nucleophile in many reactions due to the presence of the pyrrolidinone ring. It can also act as a hydrogen bond donor and acceptor due to the presence of the hexyloxy group. BHPOH has been shown to form inclusion complexes with various drugs, which can enhance their solubility and bioavailability.
Biochemical And Physiological Effects
BHPOH has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. BHPOH has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
BHPOH has several advantages for lab experiments, including its low toxicity and easy synthesis. However, its low solubility in water can limit its use in some experiments. BHPOH can also be expensive to synthesize, which can limit its availability for some researchers.
Future Directions
There are several potential future directions for BHPOH research, including its use as a drug delivery agent, its potential use in the treatment of neurological disorders, and its use in asymmetric synthesis. BHPOH could also be studied for its potential use in other applications such as materials science and catalysis.
Conclusion:
In conclusion, BHPOH is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been extensively studied. BHPOH has shown promise as a drug delivery agent and in the treatment of various diseases, making it an exciting area of research for the future.
Scientific Research Applications
BHPOH has been used in various scientific research applications, including as a building block for the synthesis of other compounds. It has also been used as a chiral auxiliary in asymmetric synthesis. BHPOH has been studied for its potential use as a drug delivery agent due to its ability to form inclusion complexes with various drugs.
properties
CAS RN |
136410-23-6 |
|---|---|
Product Name |
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- |
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-benzoyl-5-hexoxypyrrolidin-2-one |
InChI |
InChI=1S/C17H23NO3/c1-2-3-4-8-13-21-16-12-11-15(19)18(16)17(20)14-9-6-5-7-10-14/h5-7,9-10,16H,2-4,8,11-13H2,1H3 |
InChI Key |
HTXJLXOUZKPALA-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
synonyms |
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




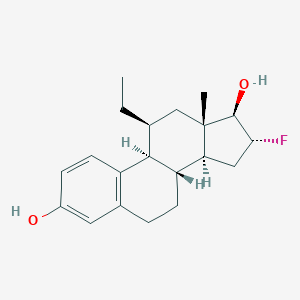
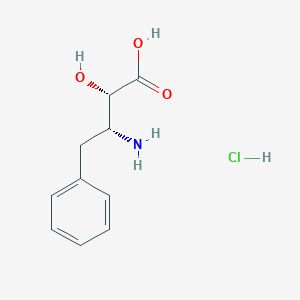
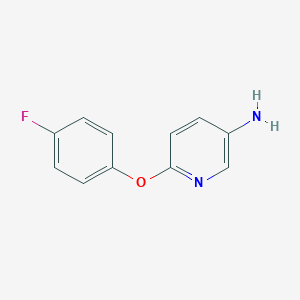
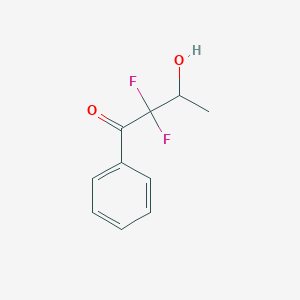
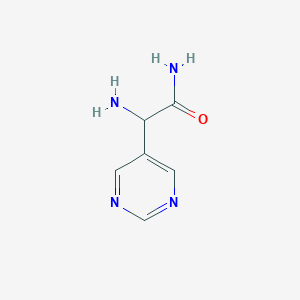
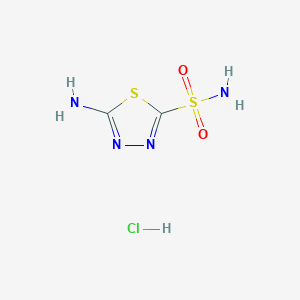
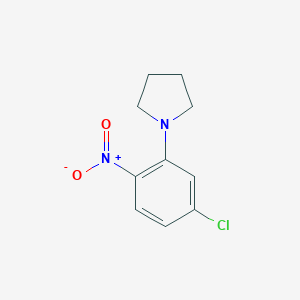
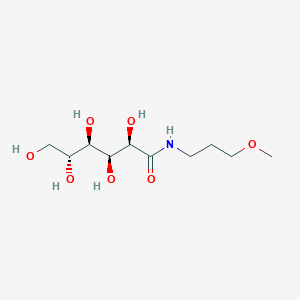
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
